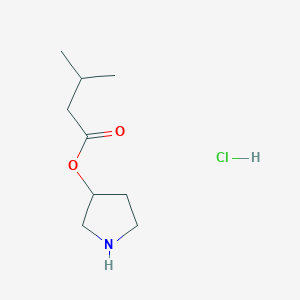

3-Pyrrolidinyl 3-methylbutanoate hydrochloride

概要

説明

It has the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol.

準備方法

The synthesis of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride involves several steps. One common method includes the reaction of 3-methylbutanoic acid with pyrrolidine in the presence of a suitable catalyst. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

3-Pyrrolidinyl 3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

科学的研究の応用

Pharmaceutical Applications

Synthesis of Drug Candidates

3-Pyrrolidinyl 3-methylbutanoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly significant in developing novel drug candidates targeting neurological disorders. The compound's structure allows it to interact effectively with biological systems, making it a valuable building block in medicinal chemistry .

Case Study: Neurological Disorders

Research has demonstrated that derivatives of 3-pyrrolidinyl 3-methylbutanoate exhibit neuroprotective properties. For instance, studies on its analogs have shown promise in treating conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels and enhancing synaptic plasticity .

Agrochemical Development

Enhancement of Pesticides and Herbicides

In agrochemical formulations, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its incorporation into these formulations improves their stability and effectiveness, leading to better pest management and increased crop yields .

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy Improvement (%) |

|---|---|---|

| 3-Pyrrolidinyl 3-methylbutanoate | Herbicide Formulation | 25% |

| 3-Pyrrolidinyl 3-methylbutanoate | Pesticide Formulation | 30% |

Research in Organic Chemistry

Reagent in Synthesis

The compound acts as a valuable reagent in organic synthesis, allowing researchers to explore new chemical reactions. Its unique properties facilitate the development of innovative materials and chemical processes .

Case Study: Novel Synthetic Pathways

Researchers have employed this compound in synthesizing complex organic molecules. One notable study highlighted its role in a multi-step synthesis that led to the creation of a new class of anti-cancer agents, demonstrating its potential in advancing organic chemistry .

Biochemical Studies

Metabolic Pathway Research

In biochemical research, this compound aids in studying metabolic pathways and enzyme interactions. Its ability to mimic natural substrates allows scientists to investigate enzyme kinetics and regulatory mechanisms within cells, contributing to a deeper understanding of biological processes .

Cosmetic Formulations

Skin-Conditioning Properties

The incorporation of this compound into cosmetic products has been explored for its skin-conditioning properties. It is used in formulations aimed at improving skin hydration and texture, making it a valuable ingredient in personal care products .

Data Table: Cosmetic Applications

| Product Type | Active Ingredient | Benefit |

|---|---|---|

| Moisturizers | 3-Pyrrolidinyl 3-methylbutanoate | Enhanced hydration |

| Anti-aging creams | 3-Pyrrolidinyl 3-methylbutanoate | Improved skin elasticity |

作用機序

The mechanism of action of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

類似化合物との比較

3-Pyrrolidinyl 3-methylbutanoate hydrochloride can be compared with other similar compounds, such as:

Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.

Pyrrolizines: Compounds with a fused pyrrolidine ring, known for their biological activities.

Pyrrolidine-2-one: A derivative of pyrrolidine with significant pharmacological properties.

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

生物活性

Overview

3-Pyrrolidinyl 3-methylbutanoate hydrochloride (chemical formula C9H18ClNO2, molecular weight 207.7 g/mol) is a compound that has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The compound features a pyrrolidine ring, which is known for its versatility in drug design and interaction with various biological targets.

The biological activity of this compound is primarily attributed to the structural properties of the pyrrolidine ring, which can interact with enzymes, receptors, and other proteins in the body. The specific mechanisms can vary based on the target proteins and pathways involved:

- Target Interaction : The compound may influence various biochemical pathways by binding to specific molecular targets, leading to alterations in cellular processes.

- Pharmacokinetics : The inclusion of heteroatoms like nitrogen in the pyrrolidine structure enhances its pharmacokinetic properties, potentially improving absorption, distribution, metabolism, and excretion (ADME) profiles for drug candidates .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although detailed investigations are required to quantify these activities.

- Neuropharmacological Effects : The pyrrolidine structure is often associated with psychoactive compounds. Studies have shown that related compounds can affect neurotransmitter transporters, suggesting potential applications in treating neurological disorders .

- Anti-inflammatory Potential : Some research indicates that compounds with similar structures may inhibit inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and systemic lupus erythematosus .

Case Studies and Research Findings

Several studies have explored the biological effects of pyrrolidine derivatives:

- Neurotransmitter Interaction : A study demonstrated that certain pyrrolidine derivatives could act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders. This suggests that this compound might have similar properties .

- Inflammation Inhibition : Research indicated that related compounds could effectively inhibit neutrophil chemotaxis through blockade of PI3K pathways, thereby reducing joint inflammation .

- Psychoactive Effects : A case report highlighted the psychoactive properties of structurally similar compounds, emphasizing the need for caution in their use and further investigation into their safety profiles .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

pyrrolidin-3-yl 3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(2)5-9(11)12-8-3-4-10-6-8;/h7-8,10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEIKWJKEJGKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。